molecular formula C8H8F3N3 B1483175 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098020-80-3

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1483175
CAS RN: 2098020-80-3
M. Wt: 203.16 g/mol
InChI Key: FPQUJBJVJSAMCE-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (2ETP) is an organic compound that has been studied for its use in various scientific fields. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. 2ETP has a wide range of applications, including synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies

    This compound is utilized in various synthetic methodologies, demonstrating its versatility in organic synthesis. For instance, an efficient synthesis method involves the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst and base in acetonitrile, showcasing its role in producing carboxamide derivatives with potential bioactive properties (Prabakaran, Khan, & Jin, 2012). Additionally, the compound is foundational in generating novel heterocyclic systems through reactions with potassium fluoride or triethylbenzylammonium chloride in acetonitrile (Lipunova et al., 1996).

  • Crystal Structure Determination

    The crystal structure of related pyrazole derivatives has been determined by X-ray crystallography, providing insights into the structural aspects that could influence the reactivity and properties of such compounds (Liu, Chen, Sun, & Wu, 2013).

Optoelectronic Properties

  • The optoelectronic properties of pyrazole derivatives are studied for their potential applications in materials science. For example, novel pyrazole-oxadiazole derivatives exhibit specific absorption and fluorescence characteristics, which are influenced by substituents on the pyrazole and benzene moieties, indicating their utility in developing new photonic materials (Jiang, Liu, Lv, & Zhao, 2012).

Antimicrobial Activity

  • Antimicrobial Agents: Some pyrazole derivatives show potential as antimicrobial agents, highlighting the biomedical applications of such compounds. Research in this area focuses on synthesizing and evaluating the antibacterial and antifungal activities of novel pyrazole-pyrimidine derivatives (Holla et al., 2006).

Catalytic Applications

  • Polymerization Catalysts: Pyrazolyl compounds, including those related to the 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile structure, have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research suggests the potential of such compounds in environmentally friendly polymer synthesis processes (Matiwane, Obuah, & Darkwa, 2020).

Environmental and Material Sciences

  • Electrochemical Studies: The electrochemical behavior of related compounds in ionic liquids provides insights into the potential applications of pyrazole derivatives in electrochemical devices and the study of ion insertion kinetics in different solvents (Naudin et al., 2002).

properties

IUPAC Name

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQUJBJVJSAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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